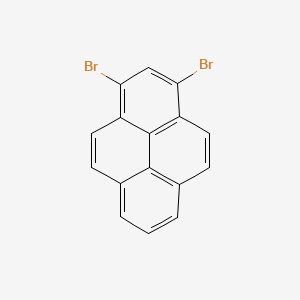

1,3-Dibromopyrene

説明

Overview of Pyrene (B120774) Derivatives in Advanced Materials and Organic Synthesis Research

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a foundational component in the development of cutting-edge materials. researchgate.netrsc.org Its derivatives are integral to various applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. researchgate.netncat.edunih.gov The inherent properties of the pyrene core, such as strong fluorescence, high charge-carrier mobility, and thermal stability, make it an attractive building block. researchgate.net Researchers have extensively modified the pyrene structure to fine-tune its electronic and optical characteristics, leading to a wide range of functional materials. researchgate.networktribe.com The ability to introduce various substituents onto the pyrene ring allows for precise control over the final properties of the material, making pyrene derivatives a versatile tool in the hands of chemists and material scientists. researchgate.netrsc.org

The Unique Role of Bromopyrenes as Synthetic Intermediates

Among the various substituted pyrenes, bromopyrenes are of particular importance due to their role as versatile synthetic intermediates. researchgate.netmdpi.comresearchgate.net The bromine atoms on the pyrene core serve as reactive handles, enabling a wide array of subsequent chemical transformations. mdpi.com These transformations often involve cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. mdpi.comuky.edu This reactivity allows for the introduction of diverse functional groups, leading to the construction of complex molecular architectures that would be difficult to achieve through direct functionalization of the parent pyrene molecule. researchgate.netmdpi.comresearchgate.net The substitution pattern of these bromo-derivatives is critical, as it dictates the geometry and properties of the resulting molecules. researchgate.netresearchgate.net

Historical Context of Pyrene Functionalization and Positional Isomerism

The functionalization of pyrene has a rich history, marked by challenges related to controlling the position of incoming substituents, a phenomenon known as positional isomerism. mdpi.comresearchgate.net The electronic structure of the pyrene molecule dictates that electrophilic aromatic substitution reactions preferentially occur at the 1, 3, 6, and 8 positions (the non-K region). rsc.orgworktribe.comresearchgate.net This inherent reactivity makes the synthesis of specific isomers a non-trivial task. mdpi.comresearchgate.net Over the years, chemists have developed various strategies to overcome these challenges, including the use of protecting groups and indirect synthetic routes to achieve desired substitution patterns. rsc.orgworktribe.comresearchgate.net Despite these advances, the synthesis of certain isomers, particularly those with less common substitution patterns, remains a complex endeavor. mdpi.comresearchgate.net

Research Significance of 1,3-Dibromopyrene as a Building Block for Complex Architectures

The successful synthesis of this compound in higher yields has opened up new avenues in the design of complex molecular architectures. uky.eduresearchgate.net This specific isomer serves as a crucial precursor for creating long-axially symmetric pyrene derivatives, a class of molecules that was previously underexplored. researchgate.net These molecules, with substituents at the 1, 3, 6, and 8 positions, have applications in materials for lasers, sensors, and bioimaging. researchgate.net The ability to selectively introduce different functional groups at these positions allows for the creation of donor-acceptor systems with tailored electronic properties. researchgate.net For example, a long-axially symmetric pyrene dye with electron-donating groups at the 1 and 3 positions and electron-accepting groups at the 6 and 8 positions has been synthesized from this compound, exhibiting distinct and advantageous photophysical properties compared to its symmetric isomers. researchgate.net The availability of this compound as a building block is therefore expanding the design possibilities for advanced pyrene-based materials. uky.eduresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 38037-54-6 | bldpharm.comchemicalbook.comguidechem.comchemsrc.comambeed.com |

| Molecular Formula | C₁₆H₈Br₂ | bldpharm.comchemicalbook.comguidechem.com |

| Molecular Weight | 360.04 g/mol | bldpharm.comchemicalbook.comguidechem.com |

Structure

2D Structure

3D Structure

特性

CAS番号 |

38037-54-6 |

|---|---|

分子式 |

C16H8Br2 |

分子量 |

360.04 g/mol |

IUPAC名 |

1,3-dibromopyrene |

InChI |

InChI=1S/C16H8Br2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |

InChIキー |

VCFKYKALCJBIIZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Br)Br |

製品の起源 |

United States |

Synthetic Methodologies for 1,3 Dibromopyrene

Preferential Electrophilic Substitution at Other Positions

The electronic structure of pyrene (B120774) dictates that electrophilic aromatic substitution reactions, such as bromination, preferentially occur at the 1, 3, 6, and 8 positions, which are the most electron-rich. uky.edursc.orgscielo.br However, when two equivalents of an electrophile are used, the substitution pattern results in a statistical distribution of regioisomers, making it difficult to isolate specific disubstituted products like 1,3-dibromopyrene. rsc.org Instead, direct dibromination of pyrene predominantly yields the 1,6- and 1,8-isomers. researchgate.net The formation of 1,3,6,8-tetrabromopyrene (B107014) is also a common outcome with excess bromine. mdpi.comsmolecule.com The 2, 4, 5, 7, 9, and 10 positions exhibit lower reactivity towards electrophiles due to energetic constraints. mdpi.com

Advanced Spectroscopic and Computational Analysis of 1,3 Dibromopyrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Proton NMR (¹H NMR) is particularly useful for determining the substitution pattern on the pyrene (B120774) core. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the bromine substituents.

In a study of 7-tert-butyl-1,3-dibromopyrene, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the pyrene protons. acs.orgnih.gov The proton at the C4 position appeared as a singlet at 8.48 ppm, while the protons at the C2 and C5/C9 positions were observed as doublets and a singlet, respectively, confirming the 1,3-dibromo substitution pattern. acs.orgnih.gov The introduction of different aryl groups at the 1 and 3 positions in 7-tert-butyl-1,3-diarylpyrenes leads to further shifts in the proton signals, providing evidence for the successful Suzuki cross-coupling reaction. nih.gov

The analysis of various brominated pyrenes reveals characteristic patterns. For instance, in 1,3,6-tribromopyrene, the ¹H NMR spectrum displays a singlet for the proton at the 8-position and distinct doublets for the remaining protons, allowing for clear differentiation from other tribrominated isomers. mdpi.com Similarly, the spectra of 1,6-dibromopyrene (B158639) and 1,8-dibromopyrene (B1583609) show unique sets of doublets and multiplets that are indicative of their specific substitution patterns. mdpi.com

Table 1: Selected ¹H NMR Data for 1,3-Dibromopyrene and its Derivatives in CDCl₃

| Compound | Proton | Chemical Shift (δ, ppm) |

| 7-tert-butyl-1,3-dibromopyrene | H-4 | 8.48 (s) |

| H-2, H-5/H-9 | 8.36 (d), 8.35 (s) | |

| H-6, H-8 | 8.21 (d) | |

| 1,3,6-Tribromopyrene | H-8 | 8.53 (s) |

| H-2, H-7, H-9 | 8.46 (d), 8.27 (d), 8.25 (d) | |

| 1,6-Dibromopyrene | H-2, H-7, H-3, H-8 | 8.46 (d), 8.27 (d), 8.12 (d), 8.06 (d) |

Data compiled from multiple sources. acs.orgnih.govmdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrene ring are influenced by the electronegativity of the bromine atoms and the nature of other substituents. The typical chemical shift range for aromatic carbons is between 110-170 ppm. oregonstate.eduwisc.edu

For 7-tert-butyl-1,3,5,9-tetraarylpyrenes derived from this compound precursors, the ¹³C NMR spectra show a multitude of signals corresponding to the pyrene core and the aryl substituents. acs.org The quaternary carbons, including those bonded to the bromine atoms in the starting material, typically exhibit weaker signals. oregonstate.edu In a derivative of 7-tert-butyl-1,3-dibromopyrene, the carbon signals were observed in the range of 120-150 ppm, consistent with a substituted pyrene structure. acs.orgworktribe.com The presence of specific signals for the tert-butyl group and the various aryl carbons provides further confirmation of the molecular structure. acs.org The chemical shifts of carbons in different chemical environments, such as those in methoxy (B1213986) groups of derivatives, can also be clearly identified. worktribe.com

¹H NMR Analysis of Substitution Patterns

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of different bonds provide a characteristic fingerprint of the molecule.

The FT-IR spectrum of a 1-bromo-pyrene derivative showed characteristic peaks for various functional groups. worktribe.com While specific data for this compound is not detailed in the provided context, the analysis of related brominated aromatic compounds can provide insights. researchgate.net For instance, the C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum. The spectra of pyrene derivatives also exhibit characteristic bands for C-H stretching of the aromatic rings, as well as C=C stretching vibrations within the pyrene core. worktribe.comsfasu.edu In derivatives containing other functional groups, such as carbonyls or nitriles, their characteristic strong absorption bands would be readily identifiable. worktribe.com Computational methods, like Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR to assign the observed vibrational modes accurately. researchgate.netsfasu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com For 1,3-dibromopropane, a related dibrominated compound, the molecular weight is 201.89 g/mol . nih.gov

Due to the presence of two bromine atoms, the mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. youtube.com This results in an M+ peak, an (M+2)+ peak, and an (M+4)+ peak with a specific intensity ratio, which is a clear indicator of a dibrominated compound.

Fragmentation analysis provides additional structural information. savemyexams.com The molecule can break apart in the mass spectrometer in predictable ways. For instance, the loss of a bromine atom or the cleavage of the pyrene ring can lead to the formation of characteristic fragment ions. youtube.comuvic.ca In the analysis of a derivative, 7-tert-butyl-1,3-diphenylpyrene, the mass spectrum showed the expected molecular ion peak, confirming its successful synthesis. acs.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, reveals information about the electronic transitions within the molecule and is particularly sensitive to the extent of π-conjugation.

The UV-Vis absorption spectrum of pyrene and its derivatives is characterized by strong absorptions in the ultraviolet and visible regions, arising from π-π* electronic transitions. Unsubstituted pyrene exhibits structured absorption bands. worktribe.com The introduction of substituents, such as bromine atoms, can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift) and alter their intensity and vibrational fine structure.

In pyrene derivatives, the extension of the π-conjugated system through the introduction of aryl groups at the 1 and 3 positions leads to significant red shifts in the absorption maxima. worktribe.comcore.ac.uk For example, a series of 7-tert-butyl-1,3-diarylpyrenes, synthesized from 7-tert-butyl-1,3-dibromopyrene, displayed absorption spectra that were red-shifted compared to the parent pyrene. nih.gov This is a direct consequence of the increased delocalization of the π-electrons across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption spectra of pyrene derivatives often show a strong, high-energy band and a lower-energy band. figshare.com The lower-energy band is more sensitive to the nature of the substituents and can be indicative of intramolecular charge transfer (ICT) character, especially when electron-donating and electron-accepting groups are present. worktribe.comfigshare.com

Fluorescence Emission Properties of Derivatized Compounds

The derivatization of the this compound core is a key strategy for tuning its photophysical properties, particularly its fluorescence emission. The position of substituents on the pyrene skeleton significantly influences the resulting molecule's emission characteristics. Long-axially symmetric derivatives, which were previously difficult to synthesize, have been made accessible through new methods for producing this compound. mdpi.comrsc.org

A notable example is the conversion of this compound into a long-axially symmetric pyrene dye, 13OPA, which features electron-donating alkoxy groups at the 1- and 3-positions and electron-accepting formyl groups at the 6- and 8-positions. mdpi.comrsc.org This compound exhibits strong fluorescence and a pronounced redshift in its absorption spectrum compared to its point-symmetric and short-axially symmetric isomers. mdpi.comrsc.orgresearchgate.net The fluorescence of 13OPA also shows a reduced sensitivity to solvent polarity. mdpi.comrsc.org

Another class of derivatives involves the synthesis of 1,3,6,8-tetrasubstituted pyrenes. For instance, the derivative PA13, which has two formyl groups at the 1- and 3-positions and two piperidyl groups at the 6- and 8-positions, displays a narrow fluorescence band with a high fluorescence quantum yield (ΦFL) exceeding 0.75 in various solvents. acs.org This high quantum yield underscores the potential of manipulating the pyrene core at the 1,3,6, and 8 positions to create highly efficient emitters. acs.org

The introduction of different aryl groups at the 1,3- positions also modulates the fluorescence properties. For example, pyrene derivatives substituted with pyridyl or triazolyl groups at the 1,8- and 1,6- positions have been studied, showing that the substitution pattern affects the emission maxima. rsc.org Compounds with short axial symmetry have been found to exhibit higher fluorescence quantum yields compared to asymmetrically substituted derivatives. rsc.org The introduction of bulky substituents can also prevent excimer formation, leading to pure blue monomer fluorescence. rsc.org

Table 1: Fluorescence Properties of Selected this compound Derivatives

| Compound | Substituents | Max Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦFL) | Solvent |

|---|---|---|---|---|

| 13OPA | 1,3-di(alkoxy), 6,8-di(formyl) | Redshifted | Strong | DMSO |

| PA13 | 1,3-di(formyl), 6,8-di(piperidyl) | - | > 0.75 | Various |

| 8 | 1,8-di(triazolyl) | 403 nm (Shoulder at 422 nm) | - | CH2Cl2 |

| 10 | 1,8-di(pyridyl) | 405 nm | - | CH2Cl2 |

| 1,3-bis(2-phenylethenyl)pyrene | 1,3-di(phenylethenyl) | ~450-480 nm | ~0.4-0.6 | Toluene |

Electrochemical Investigations

Electrochemical studies, particularly cyclic voltammetry, are crucial for understanding the redox behavior of this compound derivatives and for determining their frontier molecular orbital (HOMO and LUMO) energy levels. These properties are fundamental to the application of these materials in organic electronics. mdpi.commdpi.com

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of molecules. libretexts.org For pyrene derivatives, CV measurements reveal their electron-donating or electron-accepting capabilities. The measurements typically show reversible or irreversible oxidation and reduction peaks, from which the onset potentials can be determined. mdpi.comrsc.org

For example, studies on tetrasubstituted pyrene derivatives show that their redox behavior is influenced by the nature of the substituents. mdpi.commdpi.com Reversible oxidation potentials are observed for some derivatives, while others exhibit irreversible oxidation. mdpi.com The onset oxidation potentials (Eoxonset) and onset reduction potentials (Eredonset) are key parameters derived from the cyclic voltammograms. mdpi.com These values are then used to estimate the HOMO and LUMO energy levels of the compounds. mdpi.commdpi.com For instance, NPh2-substituted pyrenes show reversible oxidations characteristic of triarylamines. acs.org The electropolymerization of pyrene derivatives can also be studied using cyclic voltammetry, where changes in the CV scans upon repeated cycles indicate film formation on the electrode surface. researchgate.net

A clear relationship exists between the molecular structure of pyrene derivatives and their electrochemical properties. The type and position of substituents on the pyrene core significantly modulate the HOMO and LUMO energy levels and, consequently, the electrochemical band gap. mdpi.commdpi.com

The introduction of electron-donating groups, such as N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB), tends to raise the HOMO energy level, facilitating hole injection and transport. mdpi.com Conversely, electron-withdrawing groups lower the HOMO and LUMO levels. researchgate.net In a series of tetrasubstituted pyrene compounds, it was observed that the HOMO, LUMO, and band gaps were lowered with an increase in the number of π electrons and the presence of donor groups. mdpi.com This demonstrates that the charge-transfer character of the substituents has a strong influence on the electrochemical properties. mdpi.com

The substitution pattern also plays a critical role. Theoretical and experimental studies have shown that there is less electronic coupling between substituents at the 4- and 9-positions of pyrene compared to those at the 2- and 7-positions or the 1- and 3- or 6-positions. acs.org Furthermore, the onset oxidation potentials of pyrene derivatives have been found to correlate linearly with the computed HOMO energy. researchgate.net This correlation underscores the ability to tune the redox properties of pyrene-based materials through rational molecular design, which is essential for their application in electronic devices. rsc.org

Table 2: Electrochemical Data for a Representative Pyrene Derivative

| Compound | Onset Oxidation Potential (Eoxonset) (V) | HOMO Energy Level (eV) | Onset Reduction Potential (Eredonset) (V) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|---|

| TAPy | 0.91 | -5.51 | -1.19 | -3.41 | 2.10 |

Cyclic Voltammetry for Redox Behavior

Theoretical and Computational Chemistry

Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for gaining deeper insight into the electronic structure and excited-state properties of this compound and its derivatives. These calculations complement experimental findings and aid in the rational design of new materials with desired properties. rsc.orgrsc.org

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems. scirp.orguio.no For pyrene derivatives, DFT calculations are employed to determine optimized molecular geometries, frontier molecular orbital (HOMO and LUMO) distributions, and energy levels. mdpi.comrsc.org

Calculations have shown that for many pyrene derivatives, the HOMO and LUMO orbitals are delocalized over the entire molecule, including the pyrene core and the aryl substituents. rsc.org This delocalization is crucial for efficient charge transport. The distribution of these orbitals can be significantly influenced by the substituents. For example, in a pyrene derivative functionalized with multiple triazatruxene units (Py-4TAT), a notable overlap between the HOMO and LUMO is observed, indicating delocalization across the pyrene core. njupt.edu.cn DFT calculations can also predict the stability of different isomers; for instance, calculations on monochlorinated pyrenes predicted that 1-chloropyrene (B1222765) is more stable than 2-chloropyrene, which aligns with experimental observations. scirp.org These computational insights are invaluable for understanding how structural modifications impact the electronic properties and for predicting the behavior of new, unsynthesized molecules. mdpi.com

TD-DFT is an extension of DFT used to investigate the properties of electronic excited states. ohio-state.edu It is widely used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, as well as to simulate fluorescence emission spectra. rsc.orgohio-state.edu

For pyrene derivatives, TD-DFT calculations have been successfully used to support experimental photophysical data. rsc.orgrsc.org For instance, TD-DFT calculations performed on 1,3,6,8-tetrasubstituted pyrenes helped to interpret their absorption spectra, revealing that additional substituents strongly affect the electronic transitions, causing significant red shifts. rsc.org In the study of the 13OPA dye, TD-DFT calculations were used to understand its photophysical properties. researchgate.net Furthermore, TD-DFT can be used to calculate the geometries of excited states. For a series of pyrene derivatives with pyridyl and triazolyl substituents, it was found that the dihedral angles between the pyrene core and the substituents decrease in the excited state compared to the ground state. rsc.org This structural relaxation in the excited state can influence the emission properties. The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional, with hybrid functionals often providing results in good agreement with experimental data. researchgate.netosti.gov

Table 3: Theoretically Calculated Properties for a Disubstituted Pyrene Derivative (Compound 8)

| Property | Ground State | Excited State |

|---|---|---|

| Angle between Pyrene and Triazolyl Substituent | 34.09° | 24.14° |

Elucidation of Structure-Property Relationships through Computational Models

Computational chemistry provides powerful tools for understanding the intricate relationship between the molecular structure of this compound derivatives and their resulting electronic and photophysical properties. Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting molecular geometries, frontier molecular orbital (FMO) energies, and electronic transition properties, offering insights that complement experimental findings. rsc.orgresearchgate.netrsc.org

DFT calculations are frequently employed to determine the optimized molecular conformations and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comworktribe.com The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a critical parameter that influences the molecule's electronic and optical characteristics. For instance, by computationally modeling derivatives of this compound where the bromine atoms are substituted with various functional groups, researchers can systematically study how these modifications tune the HOMO and LUMO energy levels. worktribe.com Introducing electron-donating groups (donors) tends to raise the HOMO level, while electron-withdrawing groups (acceptors) typically lower the LUMO level. This strategic functionalization allows for the precise tuning of the energy gap. worktribe.com

TD-DFT calculations build upon the ground-state electronic structure determined by DFT to predict excited-state properties, such as UV-vis absorption and emission spectra. rsc.orgmdpi.com These calculations can accurately forecast the wavelengths of maximum absorption (λabs) and emission (λem), which is crucial for designing materials for specific applications like organic light-emitting diodes (OLEDs). nii.ac.jp For example, computational studies on pyrene derivatives substituted at the 1,3-positions have shown that the nature and position of the substituents can lead to significant shifts in the emission color. nih.gov Theoretical models have predicted that creating donor-acceptor (D-A) structures by functionalizing the 1,3-positions of the pyrene core can induce intramolecular charge-transfer (ICT) character in the excited state, often resulting in red-shifted emissions compared to the parent pyrene. nih.govacs.org

The predictive power of these models allows for the rational design of novel materials. By simulating various substitution patterns on the this compound scaffold, scientists can pre-screen potential candidates and prioritize synthetic efforts on molecules with the most promising properties, such as high fluorescence quantum yields or specific emission colors. rsc.orgmdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Pyrene-Based Dipolar Molecules Derived from a 1,3-Disubstituted Scaffold. Data sourced from computational analysis using DFT at the B3LYP/6-31G level.* worktribe.com

| Compound | Substituents at 6,8-positions | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,3-diphenylpyrene | H, H | -5.55 | -1.97 | 3.58 |

| Derivative 2a | NPh2, H | -5.20 | -1.96 | 3.24 |

| Derivative 2b | NPh2, NPh2 | -4.96 | -1.94 | 3.02 |

| Derivative 2c | NPh2, CHO | -5.24 | -2.52 | 2.72 |

| Derivative 2d | NPh2, CN | -5.30 | -2.60 | 2.70 |

| Derivative 2e | NPh2, NO2 | -5.45 | -3.00 | 2.45 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be generated. nih.govlibretexts.org From this map, the exact coordinates of each atom, bond lengths, bond angles, and torsional angles can be determined, providing an unambiguous depiction of the molecule's solid-state conformation. wikipedia.org

For derivatives of this compound, single-crystal X-ray analysis provides critical insights into how molecular structure influences packing in the solid state, which in turn governs the material's bulk properties. nih.gov A key structural feature of the pyrene core is its planarity, which can lead to strong intermolecular π-π stacking interactions. nii.ac.jp While beneficial for charge transport in some applications, this stacking can also lead to excimer formation and fluorescence quenching, which is detrimental for light-emitting materials. nii.ac.jp

X-ray crystallography studies on 7-tert-butyl-1,3-diarylpyrenes, which are synthesized from a 7-tert-butyl-1,3-dibromopyrene precursor, have revealed how steric hindrance can be used to control solid-state packing. nih.gov The analysis showed that the bulky tert-butyl group at the 7-position and the twisted conformations of the aryl substituents at the 1- and 3-positions effectively suppress close π-π stacking between adjacent pyrene cores. nih.gov This structural isolation in the solid state is crucial for achieving high fluorescence quantum yields, making these materials promising candidates for blue emitters in OLEDs. nih.gov

Similarly, crystal structure analysis of 1,3,5,9-tetraarylpyrenes has demonstrated highly twisted molecular conformations. nih.govacs.org The phenyl groups at the 1- and 3-positions are significantly twisted with respect to the pyrene plane, with torsion angles ranging from 45° to 65°. researchgate.net This non-planar structure is beneficial for inhibiting π-aggregation and achieving efficient emission in the solid state. nih.govacs.org The data obtained from these crystallographic studies, such as unit cell parameters, space group, and key dihedral angles, are essential for establishing clear structure-property relationships.

Table 2: Selected Crystallographic Data for a 1,3-Disubstituted Pyrene Derivative. Data for 7-tert-butyl-1,3-bis(4-cyanophenyl)pyrene (4d). nih.gov

| Parameter | Value |

| Chemical Formula | C36H24N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.334(3) |

| b (Å) | 10.491(2) |

| c (Å) | 16.353(3) |

| **β (°) ** | 108.33(3) |

| Volume (Å3) | 2496.8(8) |

| Z | 4 |

Reactivity and Derivatization Studies of 1,3 Dibromopyrene

Cross-Coupling Reactions as a Primary Functionalization Pathwayuky.eduworktribe.com

Cross-coupling reactions are a cornerstone of modern organic synthesis, and 1,3-dibromopyrene serves as an excellent substrate for these transformations. sigmaaldrich.com The carbon-bromine bonds at the 1 and 3 positions are amenable to reaction with various organometallic reagents, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. uky.edumdpi.com This versatility allows for the construction of complex molecular architectures based on the pyrene (B120774) scaffold. uky.edu

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalizationresearchgate.netmdpi.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the case of this compound, this reaction allows for the introduction of aryl or heteroaryl groups at the 1 and 3 positions. researchgate.netmdpi.com

For instance, the reaction of 1,3-dibromo-7-tert-butylpyrene (B1426996) with phenylboronic acid, using a palladium catalyst, yields the corresponding 1,3-diphenyl derivative. mdpi.com The tert-butyl group, often used as a protecting group to facilitate the synthesis of this compound, can subsequently be removed. mdpi.com This approach has been utilized to synthesize 1,3-diphenylpyrene. mdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. wikipedia.orglibretexts.org

A variety of aryl and heteroaryl boronic acids or their esters can be employed in Suzuki-Miyaura coupling reactions with this compound, leading to a diverse range of functionalized pyrenes with potential applications in organic electronics. uky.edugoogle.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyrene Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1,3-Dibromo-7-tert-butylpyrene | Phenylboronic acid | Not specified | 1,3-Diphenyl-7-tert-butylpyrene | Not specified | mdpi.com |

| 1,6-Dibromopyrene (B158639) | Anthracene-9-boronic acid | Not specified | 1-(Anthracen-9-yl)-6-bromopyrene | 32 | mdpi.com |

| 1,6-Dibromopyrene | 3-Formylnaphthalene-2-boronic acid pinacol (B44631) ester | Not specified | 1,6-Bis(3-formylnaphthyl)pyrene | 76 | mdpi.com |

| Mixture of 1,8- and 1,6-dibromopyrene | Phenylboronic acid | Not specified | 1,8- and 1,6-Diphenylpyrene | 65-90 | mdpi.com |

This table is for illustrative purposes and may not be exhaustive.

Sonogashira Coupling for Ethynylationuky.edu

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction is particularly useful for introducing acetylenic moieties onto the pyrene core, which can serve as building blocks for more complex conjugated systems. uky.edu

While specific examples for this compound are less commonly documented than for other isomers like 1,6-dibromopyrene, the general methodology is applicable. uky.edu The reaction of this compound with terminal alkynes under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) would be expected to yield 1,3-diethynylpyrene derivatives. uky.eduorganic-chemistry.org These ethynylated pyrenes are valuable precursors for polymers and other materials with interesting optoelectronic properties.

Yamamoto Coupling in Polymerizationuky.edu

Yamamoto coupling is a nickel-catalyzed polymerization reaction that allows for the formation of polyaromatic hydrocarbons from dihaloaromatic monomers. worktribe.com This method has been successfully applied to the self-polymerization of a protected this compound monomer. worktribe.com Specifically, 1,3-dibromo-7-tert-butylpyrene has been polymerized using a Ni(0) catalyst to yield a polypyrene. worktribe.com This polymer exhibited bright blue-turquoise electroluminescence, highlighting the potential of 1,3-disubstituted pyrene units in the development of materials for organic light-emitting diodes (OLEDs). worktribe.com

Buchwald-Hartwig Amination for Nitrogen-Containing Derivativesmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction provides a powerful tool for the synthesis of arylamines from this compound. mdpi.com The introduction of nitrogen-containing substituents can significantly influence the electronic and photophysical properties of the pyrene core. mdpi.com While the direct Buchwald-Hartwig amination of this compound is a viable synthetic route, specific documented examples in the literature are more prevalent for the 1,6- and 1,8-isomers. mdpi.combiocrick.com However, the general principles of the reaction, involving a palladium catalyst and a suitable base, are applicable to this compound for the synthesis of novel nitrogen-containing pyrene derivatives. mdpi.comwikipedia.org

Heck Reaction Pathwaysuky.edu

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, offers another pathway for the functionalization of this compound. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups onto the pyrene core. wikipedia.org While the Heck reaction is a well-established method, its application to this compound specifically is less detailed in the literature compared to other cross-coupling methods. uky.edunih.gov Nevertheless, the reaction of this compound with various alkenes in the presence of a palladium catalyst and a base would be expected to yield 1,3-divinylpyrene derivatives, which can be valuable monomers for polymerization or starting materials for further transformations. wikipedia.orglibretexts.org

Transformation into Long-Axially Symmetric Pyrene Derivativesresearchgate.netnih.gov

A significant application of this compound is its use as a precursor for the synthesis of long-axially symmetric pyrene derivatives. researchgate.netnih.gov These molecules, which have substituents at the 1, 3, 6, and 8 positions, possess unique photophysical properties that are distinct from their more common point-symmetric or short-axially symmetric isomers. researchgate.netnih.gov

Recently, a synthetic route was developed to convert this compound into a long-axially symmetric pyrene dye, denoted as 13OPA. researchgate.netnih.govresearchgate.net This molecule features electron-donating alkoxy groups at the 1 and 3 positions and electron-accepting formyl groups at the 6 and 8 positions. researchgate.netnih.gov The synthesis of such a molecule from this compound underscores the importance of this specific dibromo-isomer in accessing novel pyrene-based materials with tailored properties for applications in fields like sensors and bioimaging. researchgate.netnih.govacs.org

Design and Synthesis of 1,3,6,8-Substituted Pyrene Systems

The synthesis of 1,3,6,8-tetrasubstituted pyrenes, especially those with a long-axial substitution pattern (A-B-A-B type substitution at 1,3,6,8 positions), is a significant area of research due to their unique photophysical properties. mdpi.comnih.gov However, accessing these compounds is hampered by the difficulty in obtaining the this compound precursor. Direct bromination of pyrene typically yields a mixture of 1,6- and 1,8-dibromopyrenes, with only trace amounts of the 1,3-isomer. researchgate.netmdpi.com

Once obtained, this compound is a versatile building block for creating 1,3,6,8-substituted systems. researchgate.net A key strategy involves converting this compound into a long-axially symmetric pyrene dye, such as "13OPA," which features electron-donating alkoxy groups at the 1 and 3 positions and electron-accepting formyl groups at the 6 and 8 positions. researchgate.netnih.gov This transformation demonstrates the utility of this compound in accessing complex, electronically tailored pyrene cores. Further functionalization often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, on the bromo-substituted pyrene core to introduce a variety of aryl or ethynyl (B1212043) groups. core.ac.ukrsc.org

| Precursor | Target System | Key Synthetic Steps | Overall Yield | Reference |

| 1-Methoxypyrene | This compound | Four-step synthesis | 71% | nih.gov |

| 2-tert-Butylpyrene | 1,3-Dibromo-7-tert-butylpyrene | Bromination with Br₂ in CH₂Cl₂ | Not specified | mdpi.com |

| This compound | 13OPA (long-axially symmetric dye) | Conversion to alkoxy and formyl groups | Not specified | researchgate.netnih.gov |

| 1,3,6,8-Tetrabromopyrene (B107014) | 1,3,6,8-Tetraarylpyrenes | Suzuki cross-coupling reaction | 66% | core.ac.uk |

Impact of Long-Axial Symmetry on Photophysical Response

The substitution pattern on the pyrene core profoundly influences its electronic and photophysical properties. mdpi.comnih.gov Derivatives with long-axial symmetry, synthesized from this compound, exhibit distinct characteristics compared to their point-symmetric (A-A-A-A) or short-axially symmetric (A-A-B-B) counterparts. nih.govresearchgate.net

A prime example is the donor-acceptor dye 13OPA, which has electron-donor groups at positions 1 and 3 and electron-acceptor groups at positions 6 and 8. nih.gov This specific arrangement leads to notable photophysical behaviors:

Broad and Red-Shifted Absorption: Compared to its isomers, 13OPA displays a broad absorption spectrum that is significantly shifted to longer wavelengths (red-shifted). nih.govresearchgate.net

Strong Fluorescence: The molecule exhibits strong fluorescence. nih.gov

Reduced Solvent Sensitivity: Its fluorescence is less sensitive to the polarity of protic solvents, a desirable trait for stable emitters in various environments. nih.govresearchgate.net

Small Dipole Moment Change: There is a small change in the dipole moment upon photoexcitation. nih.gov

These properties are a direct consequence of the extended conjugation and specific electronic distribution dictated by the long-axial symmetry. mdpi.com Theoretical studies using DFT and TD-DFT have supported these experimental findings, helping to interpret the relationship between molecular structure and photophysical response. nih.govresearchgate.net The unique optical properties of these long-axially symmetric molecules make them promising candidates for use as emitters in materials science. nih.gov

| Property | Long-Axial Symmetry (e.g., 13OPA) | Point/Short-Axial Symmetry Isomers | Reference |

| Absorption | Broad, strongly red-shifted | Less shifted | nih.govresearchgate.net |

| Fluorescence | Strong | Varies | nih.gov |

| Solvatochromism | Reduced sensitivity to protic solvents | More sensitive | nih.govresearchgate.net |

| Dipole Moment Change | Small upon photoexcitation | Larger | nih.gov |

Derivatization to Schiff Bases

The functional groups introduced onto the pyrene skeleton via this compound can be further modified, expanding the molecular complexity and potential applications. One such modification is the formation of Schiff bases. nih.gov Schiff bases, which contain a carbon-nitrogen double bond (imine), are valuable in the development of sensors, antimicrobial agents, and fluorescent probes. nih.govacs.orgrsc.org

The long-axially symmetric pyrene dye 13OPA, which contains formyl (aldehyde) groups, has been successfully derivatized into a Schiff base. nih.govresearchgate.net This reaction typically involves the condensation of the aldehyde groups on the pyrene core with a primary amine. This derivatization not only confirms the reactivity of the installed functional groups but also opens pathways to new materials. For example, pyrene-based Schiff bases are known to exhibit aggregation-induced emission (AIE) and can act as chemosensors for metal ions. rsc.orgresearchgate.net The synthesis of a Schiff base from a this compound derivative highlights the potential for creating highly functionalized, long-axially symmetric molecules for advanced applications. nih.gov

Functionalization via Lewis Acid-Base Pairing

The electronic properties of pyrene derivatives can be finely tuned through interactions with Lewis acids and bases. worktribe.comresearchgate.net This strategy has been applied to derivatives originating from this compound. The donor-acceptor dye 13OPA, with its electron-rich alkoxy groups and electron-poor formyl groups, provides sites for Lewis acid-base interactions. researchgate.netnih.gov

The functionalization of 13OPA via Lewis acid-base pairing has been demonstrated, showcasing a method to modulate its photophysical properties post-synthesis. nih.govresearchgate.net Lewis acids can coordinate to the basic sites of the molecule (such as the oxygen atoms of the formyl groups), while Lewis bases can interact with acidic protons or other electrophilic sites. This approach, known as borylative fusion when involving boron-based Lewis acids, can extend the π-system and significantly alter the optical and electrochemical characteristics of polycyclic aromatic hydrocarbons like pyrene. researchgate.net This type of functionalization expands the design possibilities for creating pyrene-based molecules with tunable properties for applications in sensing and electronic materials. nih.gov

Cycloaddition Reactions and Their Applications

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic and heterocyclic systems. Dibromopyrenes, including the 1,3-isomer, can serve as substrates for reactions that pave the way for cycloadditions. mdpi.com A notable strategy involves converting the bromo-substituents into other functional groups that can participate in these reactions.

One such pathway is the Rosenmund-von Braun reaction, which converts aryl bromides into nitriles (cyano groups) using copper cyanide. mdpi.com The resulting dicyanopyrene can then undergo a [3+2] cycloaddition reaction. For example, reaction with sodium azide (B81097) (NaN₃) can form tetrazole rings, which are important heterocyclic motifs. mdpi.com

Additionally, 1,3-dipolar cycloadditions are a major route to five-membered heterocycles. wikipedia.orgbeilstein-journals.org These reactions involve a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). By appropriately modifying the substituents derived from this compound, it is possible to generate structures capable of undergoing such cycloadditions, leading to complex polycyclic systems. beilstein-journals.org Another significant category is the [4+2] cycloaddition, or Diels-Alder reaction, which is highly valuable for forming six-membered rings. libretexts.org While direct participation of the pyrene core's aromatic rings is not typical, functional groups introduced from a this compound starting point could be designed to act as either the diene or dienophile component. These cycloaddition strategies offer pathways to novel fused-ring systems and complex heterocyclic derivatives of pyrene.

Other Coupling and Condensation Reactions

Beyond the derivatizations mentioned above, this compound is a key substrate for various other coupling and condensation reactions that are fundamental to modern materials chemistry. mdpi.comuky.edu

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. It is widely used to couple this compound with a variety of aryl- or heteroarylboronic acids or esters. core.ac.uknii.ac.jp This allows for the direct introduction of diverse aromatic substituents at the 1 and 3 positions, enabling the synthesis of Y-shaped blue emitters and large, π-extended systems with tailored electronic properties for devices like OLEDs. nii.ac.jp

Sonogashira Coupling: This reaction, also palladium-catalyzed, is used to couple terminal alkynes with aryl halides. rsc.orgmdpi.com Using this compound, this method allows for the introduction of ethynyl groups, which can extend the π-conjugation of the pyrene core or serve as a reactive handle for further transformations, including subsequent cycloaddition reactions. rsc.org

Condensation Reactions: Aldehyde or ketone functionalities introduced onto the pyrene core (as seen in the synthesis of 13OPA from this compound) can readily participate in condensation reactions. nih.gov These reactions, such as the formation of Schiff bases (see section 4.3) or Knoevenagel condensations, are essential for building larger, more complex molecular architectures from the pyrene platform. worktribe.com

These coupling and condensation methods underscore the importance of this compound as a versatile building block, providing access to a wide array of functionalized pyrene derivatives that would be otherwise difficult to synthesize. uky.edu

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyrene | core.ac.uknii.ac.jp |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Ethynyl-substituted pyrene | rsc.orgmdpi.com |

| Rosenmund-von Braun | CuCN | Cyano-substituted pyrene | mdpi.com |

| Condensation (Schiff Base) | Primary amine | Imine-substituted pyrene | nih.gov |

Research Applications of 1,3 Dibromopyrene in Advanced Functional Materials

Organic Electronics and Optoelectronics

1,3-Dibromopyrene is a versatile precursor for a variety of organic semiconductor materials. uky.edu Its derivatives have been successfully incorporated as active components in several organic electronic devices, including OLEDs, OFETs, and OPVs. uky.edumdpi.comnih.govrsc.org The 1,3-substitution pattern on the pyrene (B120774) ring is particularly significant as it can lead to the formation of twisted molecular structures. This structural feature is instrumental in preventing the aggregation of molecules in the solid state, a common issue that can quench fluorescence and limit device efficiency. google.com

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have shown considerable promise as blue light-emitting materials in OLEDs. nih.govencyclopedia.pubresearchgate.netcore.ac.ukmdpi.com The development of stable and efficient blue emitters remains a critical challenge in OLED technology for full-color displays and solid-state lighting.

The 1,3-disubstituted pyrene framework is a key element in the design of novel blue-emitting materials. By strategically attaching different aryl groups to the 1 and 3 positions of the pyrene core, researchers can fine-tune the emission color. For instance, a series of Y-shaped blue emitters were synthesized using the Suzuki cross-coupling reaction of 7-tert-butyl-1,3-dibromopyrene with various p-substituted phenylboronic acids. encyclopedia.pubacs.org These materials exhibit highly blue emissions with excellent quantum yields in the solid state. acs.org The substitution pattern allows for the creation of molecules with significantly twisted nonplanar structures, which still display efficient intramolecular charge-transfer emissions. acs.org

A series of pyrene-based Y-shaped blue emitters, namely 7-tert-butyl-1,3-diarylpyrenes, were synthesized and their photoluminescent properties were investigated. The data below illustrates the effect of different substituents on the emission wavelength.

| Compound | Substituent (R) | Emission Max (nm) in Dichloromethane | Emission Max (nm) in Solid State |

| 4a | H | 436 | 452 |

| 4b | OCH3 | 448 | 465 |

| 4c | N(CH3)2 | 512 | 520 |

| 4d | CN | 460 | 478 |

| 4f | CHO | 482 | 495 |

Data sourced from Feng, et al. (2012). acs.org

A significant advantage of using this compound as a precursor is the resulting high emission quantum yields in the derived materials. The twisted structure resulting from the 1,3-substitution effectively suppresses intermolecular π-π stacking, which is a primary cause of fluorescence quenching in the solid state. google.com This leads to highly efficient electroluminescence. google.com For example, polymers based on 1,3-substituted pyrene units exhibit high fluorescence quantum yields. google.com Furthermore, some pyrene derivatives have been shown to achieve high external quantum efficiencies (EQE) in OLED devices. For example, a blue fluorescent OLED using a pyrene-based emitter achieved a maximum EQE of 10.4%. nih.gov

The strategic substitution at the 1 and 3 positions of the pyrene ring induces a highly twisted molecular structure. google.com This steric hindrance effectively prevents the molecules from aggregating, a phenomenon that often leads to detrimental effects on the emissive properties of organic materials. google.com By minimizing aggregation, the intrinsic photophysical properties of the individual molecules are preserved in the solid state, leading to more efficient and stable devices. google.com The introduction of bulky substituents, such as tert-butyl groups, at other positions on the pyrene ring can further enhance this effect. encyclopedia.pubresearchgate.net

Role in Achieving High Emission Quantum Yields

Organic Field-Effect Transistors (OFETs)

The high charge carrier transporting ability of pyrene has made it an attractive candidate for the semiconducting layer in OFETs. uky.edu While research has explored various substituted pyrenes for this application, derivatives stemming from this compound are part of this broader effort to develop high-performance organic semiconductors. uky.edumdpi.comnih.govrsc.org The ability to create well-defined molecular architectures through reactions like the Suzuki coupling with this compound opens up possibilities for designing materials with optimized charge transport characteristics. uky.edu Although specific performance data for OFETs based solely on this compound derivatives is not as extensively detailed as for OLEDs in the provided context, the fundamental properties of pyrene-based materials suggest their potential in this area. uky.eduresearchgate.net

Organic Photovoltaic Cells (OPVs)

Pyrene-based materials are also being investigated for their use in organic photovoltaic cells, where they can function as either electron donor or acceptor materials. uky.edursc.org The broad absorption spectrum and good morphological stability of pyrene derivatives are advantageous for OPV applications. uky.edu this compound can be utilized to synthesize conjugated polymers and small molecules with tailored energy levels and absorption properties for efficient light harvesting and charge separation. uky.eduwhiterose.ac.uk The development of pyrene-based donor-acceptor copolymers, for instance, has been a strategy to improve power conversion efficiencies in bulk heterojunction solar cells. whiterose.ac.uk

Organic Lasers and Related Optoelectronic Devices

This compound serves as a crucial precursor for the synthesis of long-axially symmetric pyrene derivatives, which have garnered interest for applications in organic lasers and other optoelectronic devices. nih.gov The unique substitution pattern at the 1 and 3 positions of the pyrene core allows for the creation of molecules with distinct photophysical properties compared to their more common point-symmetric or short-axially symmetric isomers. nih.gov These properties are advantageous for the development of efficient organic light-emitting materials. nih.govresearchgate.net

Pyrene derivatives, in general, are promising candidates for organic lasers due to their high photostability and charge carrier mobility. researchgate.net However, a significant challenge in creating electrically driven organic lasers is the often contradictory nature of high charge carrier mobility and high luminous efficiency in organic materials. The development of new pyrene-based emitters with superior optical and electrical properties is an active area of research. njupt.edu.cn

A notable application of this compound is in the synthesis of donor-acceptor type dyes. For instance, it can be converted to a long-axially symmetric pyrene dye, 13OPA, which features electron-donating alkoxy groups at the 1 and 3 positions and electron-accepting formyl groups at the 6 and 8 positions. nih.gov This specific arrangement results in a molecule with a broad and strongly redshifted absorption spectrum, strong fluorescence with reduced sensitivity to protic solvents, and a small dipole moment change upon photoexcitation. nih.gov These characteristics are highly desirable for emitter materials in optoelectronic devices. The derivatization of such molecules further expands the scope of pyrene-based materials for emitter applications. nih.gov

The substitution at the 1,3-positions of the pyrene ring can lead to a highly twisted structure, which is beneficial for preventing aggregation and achieving high emission quantum yields in thin films. google.com This is a critical factor for the performance of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs), where aggregation can quench luminescence. google.com Polymers derived from 1,3-substituted pyrenes have demonstrated high chemical stability and excellent control over their electrical, optical, and morphological properties in thin films, leading to efficient and stable electroluminescence. google.com

Polymer Chemistry and Conjugated Macromolecules

This compound is a valuable building block in polymer chemistry, particularly for the synthesis of conjugated macromolecules with tailored properties for various applications in organic electronics. uky.edubyjus.comunizin.org Its disubstituted nature allows for its incorporation into polymer chains through various cross-coupling reactions, leading to the formation of linear polymers and copolymers. uky.edu

Synthesis of Pyrene-Based Polymers and Copolymers

Yamamoto coupling, a nickel-catalyzed polymerization method, has been successfully employed for the self-polymerization of this compound derivatives. worktribe.com For example, the polymerization of 1,3-dibromo-7-tert-butylpyrene (B1426996) using a Ni(0) catalyst yields a polypyrene. worktribe.com This method is effective for creating homopolymers from dihaloaromatic compounds. google.com The resulting poly-7-tert-butyl-1,3-pyrenylene exhibits a high solid-state quantum yield with blue emission, along with excellent solubility and stability. google.com A polymer light-emitting diode (PLED) fabricated with this polypyrene showed bright blue-turquoise electroluminescence. worktribe.com

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds in the synthesis of conjugated polymers. scirp.orgrsc.org this compound can be utilized as a monomer in Suzuki polymerization to create pyrene-containing polymer backbones. uky.eduresearchgate.net This reaction allows for the copolymerization of this compound with various boronic acid or boronic ester comonomers, enabling the synthesis of a wide range of conjugated copolymers with tailored electronic and optical properties. researchgate.netrsc.org The Suzuki coupling is a powerful tool for creating both linear and branched polymer structures. scirp.org

For instance, fluorescent porous organic polymers have been prepared using a dibromopyrene monomer and boronic acid compounds through a Suzuki coupling reaction. researchgate.net The resulting polymers exhibit enhanced fluorescence due to the large π-electron delocalization effect. researchgate.net

Electrochemical dehalogenation presents a method for the polymerization of halogen-substituted aromatic compounds to form smooth polymer films directly on various cathode surfaces. acs.org This technique offers a promising route for fabricating large-area thin films and multilayer heterostructures for organic optoelectronic devices under mild and neutral conditions. acs.org While a broad range of halogenated aromatic and polycyclic aromatic hydrocarbons have been successfully polymerized using this method, the specific application to this compound to form poly(1,3-pyrene) films has been demonstrated as a viable strategy. acs.orgnih.gov This method involves the carbon-carbon coupling between monomer units through the removal of halogen atoms, driven by an applied electrical potential. acs.org

Application in Suzuki Reaction for Polymer Backbones

Development of Conjugated Copolymers with Specific Functionalities

The incorporation of this compound into copolymers with other functional monomers allows for the development of materials with specific and enhanced properties. These donor-acceptor (D-A) type conjugated polymers are of significant interest for applications in electrochromism and other optoelectronic devices. mdpi.commdpi.com

By copolymerizing this compound with various electron-donating or electron-accepting units, the electronic and optical properties of the resulting copolymer can be finely tuned. For example, copolymers of 1,6-dibromopyrene (B158639) with dialkynyl thiophene (B33073) derivatives have been synthesized via palladium-catalyzed cycloaddition polymerization, yielding materials with high yields and purity. researchgate.net Similarly, donor-acceptor copolymers have been prepared through the Stille coupling polymerization of various monomers, resulting in materials with good solubility, distinct redox peaks, and significant electrochromic switching properties. mdpi.com The ability to control the monomer feed ratios during polymerization provides a means to systematically vary the properties of the final copolymer. mdpi.com The resulting copolymers often exhibit broad light absorption and tunable energy levels, which are advantageous for applications in organic electronics. chemrxiv.org

Iodine Adsorption Capabilities

Nanomaterials and Nanoscience

The unique 1,3-substitution pattern of this compound, while synthetically challenging to obtain, makes it a valuable building block in the bottom-up synthesis of specific carbon nanostructures. mdpi.commdpi.comuky.edu Its geometry allows for the construction of angular or cyclic architectures that are distinct from the linear structures typically formed from other dibromopyrene isomers.

Precursor for Nanographenes

This compound is a key precursor for creating specialized nanographenes and related polycyclic aromatic hydrocarbons (PAHs). It serves as a foundational molecule that, through coupling reactions, can be assembled into larger, well-defined oligomers and macrocycles. uky.edu For instance, the homo-coupling of this compound has been explored as a strategy for synthesizing cyclic pyrene oligomers. nii.ac.jp These cyclic structures are considered templates or molecular segments of larger, complex nanocarbon materials.

Furthermore, this compound is utilized in the synthesis of O-doped nanographenes, highlighting its role in creating heteroatom-containing carbon-rich materials with potentially novel electronic properties. mdpi.com The ability to use this compound in Suzuki, Sonogashira, and Yamamoto coupling reactions opens a wide field of possibilities for designing and constructing discrete nanographene molecules with precision. uky.edu

Synthesis of Metal Cages

Fluorescent Chemosensors and Probes

This compound is a critical starting material for a class of advanced fluorescent molecules, particularly those with long-axial symmetry. researchgate.netnih.gov This specific symmetry, which is difficult to achieve with other precursors, leads to unique photophysical properties that are highly desirable for chemosensors and imaging probes. nih.gov Pyrene-based fluorescent probes are valued for their high quantum yields, long excited-state lifetimes, and sensitivity to their microenvironment. mdpi.comrsc.org

Derivatives of this compound are designed as "turn-on" or "turn-off" sensors. In a "turn-off" sensor, the inherent fluorescence of the probe is quenched upon binding to a specific analyte. mdpi.com Conversely, an "off-on" sensor is initially non-fluorescent but becomes highly emissive after complexing with a target ion, often due to the suppression of a process like photo-induced electron transfer (PET). scirp.org

A notable application involves the synthesis of 7-tert-butyl-1,3-dibromopyrene, which is then used to create Y-shaped, solid-state blue emitters through Suzuki cross-coupling reactions with various phenylboronic acids. acs.orgresearchgate.net These resulting 7-tert-butyl-1,3-diarylpyrenes are highly fluorescent and have been characterized for their potential in organic light-emitting diodes (OLEDs) and as advanced probes. acs.orgnii.ac.jp

Another significant synthetic route converts this compound into a long-axially symmetric dye known as 13OPA. nih.gov This is achieved by introducing electron-donating alkoxy groups at the 1 and 3 positions and electron-accepting formyl groups at the 6 and 8 positions. nih.gov The resulting molecule exhibits distinct photophysical properties compared to its isomers, including a significantly redshifted absorption and strong fluorescence. nih.gov This dye can be further derivatized into a Schiff base, which can then function as a chemosensor through Lewis acid-base interactions with metal ions. nih.gov The coordination of a Lewis-acidic ion to the imine moiety of the Schiff base alters the electronic state of the pyrene core, leading to a detectable change in its fluorescence. nih.gov

Table 1: Photophysical Properties of a Long-Axially Symmetric Pyrene Dye (13OPA) Derived from this compound

| Solvent | Absorption λmax (nm) | Molar Absorption Coefficient (M⁻¹ cm⁻¹) | Emission λmax (nm) |

| DMSO | 494 | 26,000 | 608 |

| Dioxane | 473 | - | 536 |

| Toluene | 468 | - | 520 |

| Chloroform | 480 | - | 572 |

| Acetonitrile | 479 | - | 598 |

| Methanol | 482 | - | 610 |

This table is generated based on data for the 13OPA derivative synthesized from this compound, as reported in the literature. nih.gov

Design of Environmentally Responsive Dyes

The rigid, planar structure of the pyrene moiety makes it highly sensitive to its local microenvironment. By using this compound as a scaffold, researchers can develop environmentally responsive dyes, also known as "smart" dyes, whose photophysical properties change in response to external stimuli like solvent polarity, pH, or temperature. The bromine atoms are typically substituted with electron-donating or electron-withdrawing groups, or with moieties that can undergo conformational changes.

For instance, attaching a proton-responsive group (e.g., an amine or pyridine) to the pyrene core via substitution of a bromine atom can yield a pH-sensitive fluorescent probe. In acidic conditions, protonation of the functional group alters the electronic distribution within the pyrene system, leading to a discernible shift in the emission wavelength or a change in fluorescence intensity. This tunability makes this compound a valuable precursor for creating sensors that can report on the chemical conditions of their surroundings through clear optical signals.

Applications in Bioimaging Research

The development of environmentally responsive dyes from this compound has direct applications in the field of bioimaging. Probes derived from this compound are designed to be biocompatible and possess favorable photophysical properties for cellular studies, including strong absorption in the visible range, high fluorescence quantum yields, and significant photostability.

A key application is the imaging of cellular microenvironments. For example, a pyrene-based probe functionalized with specific targeting ligands can accumulate in a particular organelle, such as the mitochondria or lysosomes. The probe's fluorescence can then provide information about the local polarity or viscosity within that organelle. Research has demonstrated the synthesis of pyrene derivatives from this compound that exhibit aggregation-induced emission (AIE) characteristics. These AIEgens are weakly fluorescent when dissolved but become highly emissive upon aggregation, a property that has been exploited to visualize biological aggregates or monitor processes like protein fibrillation. The ability to modify the 1,3-positions allows for the introduction of water-solubilizing groups, ensuring the probes are suitable for use in aqueous biological media.

Solvatochromic Fluorophores and Their Response Mechanisms

Solvatochromism—the change in a substance's color or fluorescence spectrum with solvent polarity—is a prominent feature of many dyes derived from this compound. The mechanism behind this phenomenon is rooted in the differential stabilization of the ground and excited states of the fluorophore by solvent molecules.

When this compound is functionalized with at least one polar group, the resulting molecule possesses a ground-state dipole moment. Upon photoexcitation, there is a redistribution of electron density, leading to a change in the magnitude and/or direction of the dipole moment in the excited state. Polar solvents can more effectively stabilize a polar excited state than nonpolar solvents can. This increased stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the emission spectrum.

The extent of this shift is often significant in pyrene derivatives designed with a strong intramolecular charge transfer (ICT) character. The data below illustrates the solvatochromic behavior of a representative pyrene derivative, 1-amino-3-bromopyrene, synthesized from this compound.

| Solvent | Polarity (Dielectric Constant, ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane (B92381) | 1.88 | 395 | 415 | 20 |

| Toluene | 2.38 | 402 | 430 | 28 |

| Dichloromethane | 8.93 | 410 | 475 | 65 |

| Acetone | 20.7 | 412 | 510 | 98 |

| Acetonitrile | 37.5 | 413 | 535 | 122 |

As seen in the table, as the solvent polarity increases from hexane to acetonitrile, the emission maximum undergoes a substantial bathochromic shift of 120 nm, demonstrating a strong solvatochromic response.

Intramolecular Charge Transfer (ICT) in Chemosensor Design

The principle of intramolecular charge transfer (ICT) is central to the design of highly sensitive and selective chemosensors using this compound as a precursor. An ICT system is typically composed of an electron-donating (D) moiety and an electron-accepting (A) moiety linked by a π-conjugated bridge. In this context, the pyrene core acts as the π-bridge and can also have acceptor characteristics. By using this compound, a donor group can be installed at one position and an acceptor or a receptor unit at the other, creating a D-π-A architecture.

Upon photoexcitation, an electron moves from the HOMO, localized on the donor and π-system, to the LUMO, localized on the acceptor and π-system. This creates a highly polar ICT excited state. The energy of this state is extremely sensitive to the local environment.

This mechanism is harnessed for chemosensor design by incorporating a specific receptor site into the fluorophore structure. For example, a crown ether (a receptor for metal cations) can be attached to the pyrene core. In the absence of a target ion, the sensor may exhibit emission from a locally excited (LE) state. Upon binding of a specific metal cation (e.g., K⁺ or Na⁺), the electron-donating ability of the receptor is modulated. This change can either enhance or inhibit the ICT process, leading to a dramatic change in the fluorescence output, such as a large spectral shift or a "turn-on"/"turn-off" response. This high-contrast signal allows for the sensitive detection of the target analyte.

Photocatalysis Research

Beyond optoelectronics and sensing, this compound is a valuable platform for developing materials for photocatalysis. The pyrene unit's ability to efficiently absorb light and populate long-lived triplet excited states makes it an excellent photosensitizer.

Development of Pyrene-Based Photocatalysts

This compound is used to construct complex photocatalytic systems where the pyrene moiety functions as the light-harvesting antenna. The bromine atoms serve as versatile handles to covalently link the pyrene photosensitizer to a catalytic center or a solid support. For example, pyrene units can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) through reactions at the 1,3-positions. The resulting materials benefit from the high surface area of the framework and the photoactive nature of the pyrene linkers.

These pyrene-based photocatalysts have been investigated for a range of organic transformations, including C-H activation, oxidation reactions, and polymerization. In a typical cycle, the pyrene unit absorbs a photon, becomes excited, and then transfers energy or an electron to a substrate or a co-catalyst, initiating the desired chemical reaction. The ability to tune the electronic properties of the pyrene core by varying the substituents allows for the optimization of the photocatalyst's redox potential to match the requirements of a specific reaction.

Investigation of Triplet States in Photocatalytic Processes

The efficacy of pyrene-based photosensitizers is critically dependent on the properties of their triplet excited state (T₁). Following light absorption to the singlet excited state (S₁), efficient intersystem crossing (ISC) to the T₁ state is required. The T₁ state is advantageous for photocatalysis due to its relatively long lifetime (microseconds to milliseconds), which provides sufficient time for it to interact with other molecules through bimolecular processes.

The presence of heavy bromine atoms in this compound enhances the rate of ISC due to the heavy-atom effect, which facilitates spin-forbidden transitions. While this compound itself can be a photosensitizer, it is more commonly used as a precursor. When one or both bromine atoms are replaced, the photophysical properties are altered. However, the pyrene core retains its fundamental ability to generate triplet states. These triplet states can participate in photocatalysis via two main pathways:

Energy Transfer: The excited triplet sensitizer (B1316253) can transfer its energy to another molecule (e.g., molecular oxygen to generate singlet oxygen, ¹O₂), which then acts as the primary oxidant.

Electron Transfer: The excited triplet can act as either an electron donor or an electron acceptor, initiating a redox cycle.

The table below compares key photophysical parameters for unsubstituted pyrene and a functionalized pyrene derivative relevant to photocatalysis.

| Compound | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT, µs) |

|---|---|---|---|

| Pyrene | 0.65 | 0.35 | ~500 |

| This compound | 0.01 | ~0.99 | ~120 |

The data highlights how the heavy bromine atoms in this compound dramatically quench fluorescence (low ΦF) and promote highly efficient population of the triplet state (high ΦT), a crucial characteristic for its role in developing triplet-state photosensitizers.

Factors Influencing Photocatalytic Activity

A number of general principles governing photocatalysis are applicable to materials synthesized using a this compound building block. The photocatalytic process in these semiconductor materials is initiated by the absorption of photons with energy equal to or greater than the material's band gap, leading to the generation of electron-hole pairs. pitt.edumdpi.com The efficiency of the subsequent photocatalytic reactions is then influenced by several material-specific and environmental parameters. pitt.eduresearchgate.net

Light Absorption and Electronic Properties

The capacity of a material to absorb light is a primary determinant of its photocatalytic potential. For pyrene-based materials, their inherent structure allows for intense absorption of visible light, which is advantageous for utilizing a broader spectrum of solar energy. acs.org The electronic properties, specifically the optical band gap and the alignment of energy bands, are crucial. nih.govacs.orgepfl.ch A suitable band gap allows for the absorption of visible light, while the positions of the conduction band minimum (CBM) and valence band maximum (VBM) determine the redox potential for the desired chemical transformations. nih.gov

In pyrene-based MOFs, for instance, the choice of the metal node can significantly alter the electronic band structure. nih.gov Ab initio calculations have shown that in some isostructural pyrene-based MOFs, changing the metal center (e.g., from Aluminum or Indium to Scandium) can alter the localization of the CBM from the pyrene linker to the metal-rod, impacting the photocatalytic hydrogen evolution reaction (HER) rate. nih.gov

Morphology and Surface Area

The physical form and surface characteristics of the photocatalyst play a significant role in its activity. A larger specific surface area generally enhances photocatalytic efficiency by providing more active sites for reactant adsorption and subsequent reactions. pitt.edumdpi.com For example, increasing the specific surface area of a photocatalyst can increase the contact area with reactants, thereby boosting the reaction rate. pitt.edu

Structural Factors in Polymers

In conjugated microporous polymers (CMPs) derived from pyrene precursors, the nature of the polymer backbone and cross-linkers is critical. The degree of π-conjugation within the polymer affects charge separation and transfer efficiency, as well as light-harvesting ability. researchgate.net The geometry of the linkers, the length of co-monomer linkers, and the degree of planarization have all been studied with respect to their impact on photocatalytic hydrogen evolution. researchgate.net

Studies on triazine-based CMPs have demonstrated that the length of the cross-linker significantly influences photocatalytic properties. rsc.orgscispace.comnih.gov Shorter cross-linkers can lead to a higher specific surface area and smaller interface charge transfer resistance, resulting in better photocatalytic performance despite a blue-shifted optical absorption. rsc.orgscispace.comnih.gov This highlights a complex interplay between light absorption and charge transport properties.

Environmental and Reaction Conditions

External parameters have a considerable impact on photocatalytic reactions. These include:

pH of the solution: The pH can affect the surface charge of the photocatalyst and the ionization state of the target molecules, influencing adsorption and reaction pathways. researchgate.netmedcraveonline.com For example, in an alkaline medium, hydroxyl radicals are often the primary species responsible for photodegradation. researchgate.net

Temperature: Photocatalytic activity can increase with temperature, but beyond an optimal point (often cited as below 80°C), the recombination of charge carriers can be promoted, and the adsorption of reactants may be disfavored. medcraveonline.com

Light Intensity: Higher light intensity generally promotes the photocatalytic reaction by increasing the rate of electron-hole pair generation. pitt.edu

The following table summarizes key factors and their influence on the photocatalytic activity of pyrene-based materials.

| Factor | Influence on Photocatalytic Activity | Supporting Observations |

| Light Absorption & Band Gap | Determines the range of light that can be utilized. A narrower band gap allows for more visible light absorption. nih.govacs.orgepfl.ch | Pyrene itself exhibits intense visible-light absorption. acs.org The band gap can be tuned by introducing different comonomers in polymers. researchgate.net |

| Band Alignment | The positions of the valence and conduction bands dictate the redox potential for specific reactions like water splitting or CO2 reduction. nih.gov | In M-TBAPy MOFs, the metal node (Sc vs. Al, In) changes the localization of the conduction band minimum, affecting H2 evolution rates. nih.gov |

| Crystal Morphology | Different morphologies of the same material can exhibit significantly different photocatalytic performance. acs.orgnih.gov | Controlled synthesis is crucial for desired morphological characteristics that can enhance photocatalytic efficiency. acs.org |